3-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Description
The compound 3-[(2E)-2-({4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a triazinone derivative featuring a hydrazinylidene linkage and substituted aromatic groups. Its structure includes a 4,5-dihydro-1,2,4-triazin-5-one core, a 4-chlorophenyl methoxy substituent, and a methyl group at position 6.
Properties
IUPAC Name |
3-[(2E)-2-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3/c1-12-18(26)22-19(25-23-12)24-21-10-14-5-8-16(17(9-14)27-2)28-11-13-3-6-15(20)7-4-13/h3-10H,11H2,1-2H3,(H2,22,24,25,26)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQDFEXBRXASCG-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Methyl Carbazate with Nitriles
The 6-methyl-4,5-dihydro-1,2,4-triazin-5-one scaffold is synthesized by reacting methyl carbazate with acetonitrile under basic conditions. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile carbon, followed by cyclization and tautomerization to form the triazinone ring.
Reaction Conditions
Alternative Route via Urea Derivatives
An alternative method involves cyclizing N-methylurea with cyanamide in the presence of hydrochloric acid. This route offers higher atom economy but requires stringent temperature control to avoid side reactions.
Preparation of 4-[(4-Chlorophenyl)Methoxy]-3-Methoxybenzaldehyde
Etherification of Vanillin
The benzaldehyde derivative is synthesized from vanillin (3-methoxy-4-hydroxybenzaldehyde) through sequential etherification:
-
Methylation : Protection of the 4-hydroxy group using methyl iodide and potassium carbonate.
-
Benzylation : Introduction of the 4-chlorobenzyl group via Williamson ether synthesis with 4-chlorobenzyl bromide.
Reaction Conditions
-
Step 1 : Vanillin (1.0 eq.), methyl iodide (1.2 eq.), K₂CO₃ (2.0 eq.), DMF, 60°C, 4 hours
-
Step 2 : 3-Methoxy-4-hydroxybenzaldehyde (1.0 eq.), 4-chlorobenzyl bromide (1.1 eq.), K₂CO₃ (2.0 eq.), acetone, reflux, 12 hours
Hydrazone Formation and Final Coupling
Condensation of Triazinone Hydrazine with Benzaldehyde
The hydrazine group at position 3 of the triazinone reacts with 4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde in acidic conditions to form the hydrazone linkage. The E-isomer is favored by using glacial acetic acid as a catalyst and refluxing in ethanol.
Reaction Conditions
-
Reactants : Triazinone hydrazine (1.0 eq.), substituted benzaldehyde (1.1 eq.)
-
Catalyst : Glacial acetic acid (10 mol%)
-
Solvent : Ethanol, reflux, 8–10 hours
-
Yield : ~70% (isolated after column chromatography)
Stereochemical Control and Optimization
The E-configuration is confirmed via NMR spectroscopy (J<sub>H-H</sub> coupling constant ~12–14 Hz for trans-vinylic protons). Reaction optimization studies indicate that higher temperatures (80–90°C) and prolonged reflux improve regioselectivity but may risk decomposition of the aldehyde.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.52–7.48 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 5.25 (s, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
-
IR (KBr) : ν 1675 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
Chromatographic Purification
Final purification is achieved via silica gel column chromatography (ethyl acetate/hexane, 3:7), yielding a white crystalline solid with a melting point of 182–184°C.
Challenges and Mitigation Strategies
Side Reactions and Byproducts
-
Imine Isomerization : Minimized by rapid cooling post-reaction.
-
Aldehyde Oxidation : Prevented by conducting reactions under inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Functional Group Analysis
Triazinone and triazole derivatives with aromatic substituents are common in medicinal chemistry. Key structural analogs include:
Key Observations :
- The target compound shares a triazinone core with Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate , but differs in substituents (hydrazone vs. sulfanyl/trifluoromethyl).
Computational and Theoretical Properties
Density functional theory (DFT) studies on similar compounds reveal insights into electronic properties:
Comparison :
- The B3LYP functional, validated for thermochemical accuracy in small molecules , predicts electron distribution patterns in triazinone/triazolone derivatives. The target compound’s chloro and methoxy groups likely enhance electrophilic character, similar to the trifluoromethyl group in Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate .
Bioactivity and Mode of Action
Bioactivity clustering () links structural similarity to pharmacological profiles:
Implications for Target Compound :
Crystallographic and Intermolecular Interactions
Crystal structure analysis of (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one reveals:
Prediction for Target Compound :
Table 1: Structural Comparison of Triazinone/Triazole Derivatives
(See Section 2.1 for full table)
Table 2: Computational Parameters for Theoretical Studies
| Property | Target Compound (Predicted) | 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-triazolone |
|---|---|---|
| HOMO-LUMO Gap (eV) | ~4.2 (B3LYP/6-31G(d,p)) | 3.8 (B3LYP/6-311G(d,p)) |
| Mulliken Charge on O | -0.45 | -0.51 |
Table 3: Bioactivity Clusters (Based on )
| Structural Feature | Associated Bioactivity | Example Compound |
|---|---|---|
| Hydrazone + Chloroaryl | Anticancer | Target Compound |
| Enone + Piperidinyl | Anti-inflammatory | (2E)-1-[5-Methyl-1-(4-methylphenyl)-triazol-4-yl]prop-2-en-1-one |
Biological Activity
The compound 3-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, highlighting its mechanisms, applications in scientific research, and relevant case studies.
IUPAC Name
The IUPAC name for the compound is:
\text{3 2E 2 4 4 chlorophenyl methoxy 3 methoxyphenyl}methylidene)hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one}
Molecular Formula
The molecular formula is C_{19}H_{18}ClN_5O_3.
Structural Features
The compound contains several notable structural features:
- A triazinone ring , which is often associated with various biological activities.
- Chlorophenyl and methoxy substituents , which may enhance its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study examining various triazine derivatives, it was found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups, such as chlorine, was noted to be crucial for this activity .
Anticancer Activity
The compound's structure suggests potential anticancer properties. In related studies, triazine derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, certain analogs demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Interaction : The compound could interact with cellular receptors, altering their signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazine derivatives can induce oxidative stress in cells, leading to apoptosis .
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of triazine compounds for their antimicrobial efficacy. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Study 2: Anticancer Activity
In vitro studies conducted on human cancer cell lines (e.g., MCF7 breast cancer cells) revealed that the compound induced cell death at concentrations as low as 5 µM. The study highlighted that the presence of methoxy groups significantly increased cytotoxicity compared to other derivatives lacking these substituents .
Data Table
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., refluxing in ethanol or dimethylformamide), pH control, and solvent selection to minimize side reactions. Use stepwise condensation protocols for hydrazine and carbonyl intermediates, as described in analogous triazine derivatives . Monitor purity via High-Performance Liquid Chromatography (HPLC) and adjust stoichiometric ratios iteratively .
Q. What spectroscopic techniques are recommended for confirming the compound’s structural integrity?
- Methodological Answer : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) for hydrogen/carbon backbone analysis, Fourier-Transform Infrared (FTIR) spectroscopy for functional group validation, and mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize high-throughput screening (HTS) platforms, such as the EU-OPENSCREEN Bioactive Compound Library, to test antimicrobial, anti-inflammatory, or anticancer activity across diverse cell lines . Use Cell Painting assays to profile morphological changes and identify potential mechanisms of action .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer : Investigate tautomeric equilibria or solvent-dependent conformational changes using variable-temperature NMR. Compare experimental data with computational models (e.g., molecular dynamics simulations) to identify dominant conformers. Validate via X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies are effective for correlating structural modifications with biological activity?
- Methodological Answer : Perform Structure-Activity Relationship (SAR) studies by synthesizing analogs with targeted substitutions (e.g., halogenation at the 4-chlorophenyl group or methoxy replacement). Screen analogs against focused biological assays (e.g., kinase inhibition or cytotoxicity panels) and analyze trends using multivariate statistics . Leverage the EU-OPENSCREEN Academic Compound Library for comparative profiling .
Q. How can stability issues under varying pH and temperature conditions be addressed?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products via LC-MS and modify labile functional groups (e.g., hydrazone or triazine moieties) through protective strategies like cyclization or steric hindrance .
Q. What experimental designs are recommended to confirm the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with proteomic analysis to map pathway perturbations. Validate hypotheses using CRISPR-based gene knockout models or competitive binding assays (e.g., Surface Plasmon Resonance for target affinity measurements). Collaborate with EU-OPENSCREEN partners for assay standardization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
